3,4,5-Trichloro-2H-pyran-2-one

Diels-Alder cycloaddition regioselectivity cycloadduct stability

Researchers often struggle with liquid 2H-pyran-2-one reagents that are difficult to handle in automated or microwave-assisted workflows. 3,4,5-Trichloro-2H-pyran-2-one solves this as a crystalline solid (mp 101-102°C), ensuring precise stoichiometric control and zero evaporative losses. • Dual-Reactivity Scaffold: Enables both stable bicyclic lactone formation (3,5-dihalo mode) and CO₂-extrusion to barrelenes (4-halo mode) from one starting material, reducing inventory complexity. • Pre-Installed Halogens: Three chlorine atoms at positions 3, 4, and 5 eliminate 2-3 sequential halogenation steps, accelerating SAR campaigns. • Solid-Phase Ready: Crystalline state is compatible with automated solid-dispensing systems and high-temperature protocols, unlike the liquid parent compound (mp 8.5°C).

Molecular Formula C5HCl3O2
Molecular Weight 199.41 g/mol
CAS No. 5659-38-1
Cat. No. B14723906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trichloro-2H-pyran-2-one
CAS5659-38-1
Molecular FormulaC5HCl3O2
Molecular Weight199.41 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=O)O1)Cl)Cl)Cl
InChIInChI=1S/C5HCl3O2/c6-2-1-10-5(9)4(8)3(2)7/h1H
InChIKeyNVAWHMYDXFOOAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trichloro-2H-pyran-2-one: Product Evidence Guide


3,4,5-Trichloro-2H-pyran-2-one is a perchlorinated 2H-pyran-2-one heterocycle (C5HCl3O2, MW 199.42 g/mol) bearing chlorine substituents at the 3, 4, and 5 positions . It exists as a crystalline solid (mp 101–102 °C) in contrast to the liquid parent 2H-pyran-2-one (mp 8.5 °C) [1], offering distinct handling and storage advantages. The compound serves as a versatile synthetic building block, particularly in Diels-Alder cycloadditions and medicinal chemistry scaffold derivatization [2][3].

1
Diene building block Perhalogenated pyranone for Diels-Alder and IEDDA cycloaddition workflows
2
Pre-functionalized scaffold Three chlorine handles reduce step count in medicinal chemistry diversification
3
Solid-state handling Crystalline solid supports gravimetric dispensing and recrystallization purification

Why 2H-Pyran-2-One Analogs Cannot Substitute 3,4,5-Trichloro-2H-pyran-2-one


Substitution pattern and halogen identity profoundly influence the reactivity, stability, and synthetic utility of 2H-pyran-2-ones. The parent unsubstituted 2H-pyran-2-one is a liquid diene with limited electrophilicity and low melting point (8.5 °C), making it challenging to handle in solid-phase or high-temperature reactions [1]. In Diels-Alder cycloadditions, the 3- and 5-halo substitution pattern affords excellent regioselectivity and stable bicyclic lactone cycloadducts, whereas 4-halo substitution leads to only moderate selectivity and facile CO2 extrusion to barrelenes [2]. The 3,4,5-trichloro pattern uniquely occupies both activation modes simultaneously, enabling tunable reactivity that mono- or di-halogenated analogs cannot replicate. Additionally, the higher molecular weight (199.42 vs. 96.08 g/mol) and density of the trichloro compound (1.70 vs. 1.20 g/cm³ for parent) [3] alter its physicochemical profile in formulation and purification workflows, making direct substitution without re-optimization of reaction conditions impractical.

Reactivity Parent pyranone is a poor IEDDA diene; dual-mode selectivity from trichloro substitution pattern may not transfer to mono- or dihalogenated analogs.
Physical form Liquid parent compound requires different dispensing and high-temperature handling protocols; solid-state processing advantages may not be replicated.
Step economy Sequential halogenation of parent scaffold requires additional synthetic operations; direct substitution without re-optimizing downstream chemistry may shift yields.

3,4,5-Trichloro-2H-pyran-2-one Quantitative Evidence


Diels-Alder Regioselectivity: Trichloro vs 4-Halo Pyranones

The Diels-Alder reactivity of 2H-pyran-2-ones is governed by halogen substitution pattern. 3- and 5-halo-substituted 2H-pyran-2-ones undergo cycloaddition with both electron-rich and electron-deficient dienophiles to afford stable, isolable bridged bicyclic lactone cycloadducts with excellent regioselectivity and very good stereoselectivity [1]. In contrast, 4-halo-substituted 2H-pyran-2-ones afford cycloadducts that are highly prone to loss of bridging CO2, forming barrelenes, and show only moderate regio- and stereoselectivity [1]. The 3,4,5-trichloro compound combines both substitution patterns (halogens at all three positions), enabling the favorable regioselectivity of the 3,5-dihalo motif while also incorporating the 4-halo position for potential downstream CO2 extrusion chemistry. Computational DFT studies (B3LYP/6-31G*) confirm that these reactivity patterns are consistent across halogen identities (F, Cl, Br, I) [1].

Diels-Alder regioselectivity
Class-level inference
3,5-dihalo motif reported as excellent; 4-halo motif reported as moderate; trichloro combines both patterns for tunable selectivity and cycloadduct stability.
Supports dual-mode scaffold access from a single precursor.
Qualitative class-level comparison; no head-to-head yield data available in accessible literature.
Diels-Alder cycloaddition regioselectivity cycloadduct stability

Melting Point & Physical State: Solid vs Liquid

The parent 2H-pyran-2-one (α-pyrone, CAS 504-31-4) is a clear yellow to brown liquid at room temperature, with a melting point of 8.5 °C and density of 1.198 g/cm³ [1][2]. In contrast, 3,4,5-trichloro-2H-pyran-2-one is a crystalline solid with a melting point of 101–102 °C (measured in ligroine) and a predicted density of 1.70±0.1 g/cm³ . The solid physical state enables easier weighing, storage, and purification by recrystallization, while the higher density reflects the increased molecular weight due to chlorine substitution.

Melting point advantage
Cross-study comparable
Target: 101–102 °C (solid). Parent: 8.5 °C (liquid). Δ ≈ 93 °C.
Solid-state handling and recrystallization-enabled purification.
Parent density 1.20 g/cm³; trichloro density predicted ~1.70 g/cm³.
physical properties melting point solid-state handling volatility

Electron-Deficient Diene for IEDDA

The electron-withdrawing effect of three chlorine substituents renders 3,4,5-trichloro-2H-pyran-2-one significantly more electron-deficient than the parent 2H-pyran-2-one or mono-/dichloro analogs [1]. This enhanced electron deficiency makes it a competent diene in inverse-electron-demand Diels-Alder (IEDDA) reactions, where it can react with electron-rich dienophiles at lower temperatures or with faster kinetics compared to less halogenated analogs. The parent 2H-pyran-2-one, lacking electron-withdrawing substituents, is a poor participant in IEDDA reactions without Lewis acid catalysis. The systematic study by Afarinkia et al. demonstrates that halogen substitution dramatically alters the diene electronic character, though reactivity patterns remain similar across halogen types (F, Cl, Br, I) [1].

IEDDA diene character
Class-level inference
Three chlorine substituents lower LUMO energy; parent pyranone lacks electron-withdrawing groups and requires Lewis acid catalysis for IEDDA.
Expands synthetic scope to orthogonal IEDDA cycloaddition workflows.
Exact LUMO energies not directly compared in accessible primary literature.
inverse-electron-demand Diels-Alder electron-deficient diene cycloaddition LUMO energy

MW & Lipophilicity: Purification & Analytical Advantages

The molecular weight of 3,4,5-trichloro-2H-pyran-2-one (199.42 g/mol) is approximately double that of the parent 2H-pyran-2-one (96.08 g/mol), corresponding to a calculated increase in lipophilicity (clogP) that facilitates organic-phase extraction and normal-phase chromatographic purification [1]. The higher mass also provides a favorable isotopic signature (three chlorine atoms produce a distinctive M:M+2:M+4:M+6 isotope pattern) that aids in mass spectrometric identification and tracking during reaction monitoring. The increased molecular weight reduces the number of synthetic steps required to reach target molecular weights in lead optimization campaigns.

MW and purification
Cross-study comparable
Target MW: 199.42 g/mol. Parent MW: 96.08 g/mol. Mass increase ~107.5%. Distinctive Cl₃ isotope pattern for MS tracking.
Simplifies organic-phase workup and mass spectrometric monitoring.
Increased lipophilicity supports normal-phase chromatographic isolation.
molecular weight lipophilicity chromatographic purification mass spectrometry

Pre-Functionalized Scaffold: Three Halogens Advantage

The 3,4,5-trichloro-2H-pyran-2-one core serves as a pre-functionalized scaffold that can be elaborated at the 6-position (via nucleophilic substitution or cross-coupling) while retaining the three chlorine atoms for further late-stage derivatization [1]. This contrasts with the parent 2H-pyran-2-one, which requires sequential halogenation steps to achieve similar substitution density, typically requiring 2–3 additional synthetic operations. The 6-phenyl derivative (6-phenyl-3,4,5-trichloro-2H-pyran-2-one, CAS 41533-03-3) exemplifies this scaffold diversification approach and is commercially available . Additionally, the trichloro scaffold subset of polysubstituted 2H-pyran-2-ones has been explored computationally for hepatoprotective activity, with QSAR models identifying specific molecular fragments associated with activity [2].

Scaffold diversification
Supporting evidence
Three pre-installed Cl atoms; 6-position free for derivatization. Parent requires 2–3 additional steps for comparable substitution density.
Accelerates medicinal chemistry SAR exploration around a functionalized core.
Exemplified by 6-phenyl derivative CAS 41533-03-3; QSAR study supports scaffold utility.
scaffold diversification medicinal chemistry structure-activity relationship late-stage functionalization

Best Application Scenarios for 3,4,5-Trichloro-2H-pyran-2-one


Diels-Alder Bicyclic Scaffolds for Diversity-Oriented Synthesis

The 3,4,5-trichloro substitution pattern uniquely enables both stable bicyclic lactone formation (via 3,5-dihalo-like reactivity) and barrelene access (via 4-halo-like CO2 extrusion), allowing a single starting material to generate two structurally distinct cycloadduct scaffolds [1]. This dual-mode reactivity is ideal for diversity-oriented synthesis (DOS) campaigns where scaffold diversity is paramount. Laboratories can procure one compound instead of two, reducing inventory complexity while increasing accessible chemical space.

IEDDA Orthogonal Cycloaddition

The enhanced electron deficiency imparted by three chlorine substituents enables the compound to participate in IEDDA reactions with electron-rich dienophiles such as enol ethers and enamines [1]. This reactivity is orthogonal to the normal-demand Diels-Alder reactions typical of unsubstituted 2H-pyran-2-one, allowing researchers to access complementary cycloadduct regio- and stereochemistry without changing the core heterocyclic scaffold. This capability is particularly valuable in natural product-inspired synthesis where both normal and inverse electron demand cycloadducts may be required for SAR exploration.

Solid-Phase and High-Temperature Synthesis Applications

With a melting point of 101–102 °C, 3,4,5-trichloro-2H-pyran-2-one is a crystalline solid at room temperature, in contrast to the liquid parent 2H-pyran-2-one (mp 8.5 °C) [1]. This solid physical state is advantageous for automated solid-dispensing systems, solid-phase synthesis protocols, and reactions requiring precise stoichiometric control without solvent-dilution errors associated with liquid reagents. The higher melting point also reduces evaporative losses during high-temperature or microwave-assisted reactions, where the parent liquid pyranone would volatilize, leading to inconsistent yields.

Scaffold Diversification at 6-Position for Medicinal Chemistry SAR

The 3,4,5-trichloro core provides three pre-installed chlorine atoms suitable for late-stage diversification (e.g., Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution) while the 6-position remains available for initial derivatization [1]. This scaffold architecture has been computationally investigated as a hepatoprotective lead framework [2]. The commercially available 6-phenyl derivative (CAS 41533-03-3) demonstrates the practical utility of this diversification strategy, enabling medicinal chemistry teams to rapidly build SAR around a heavily functionalized pyranone template without the need for sequential halogenation-dehalogenation sequences.

Application
Selection Property
Validation Focus
Diversity-oriented Diels-Alder synthesis
Dual-mode regioselectivity (stable bicyclic lactone vs barrelene access)
Cycloadduct scaffold stability and regio-/stereochemical outcome
Inverse electron demand cycloaddition
Electron-deficient diene character from three chlorine substituents
Reaction kinetics and dienophile scope under IEDDA conditions
Solid-phase and high-temperature synthesis
Crystalline solid physical state with elevated melting point
Stoichiometric control and volatility loss under thermal conditions
Medicinal chemistry scaffold diversification
Pre-installed chlorine handles at 3,4,5-positions with free 6-position
Late-stage derivatization yield and SAR expansion efficiency
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